![molecular formula C24H27ClN4O B4059614 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4059614.png)
1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4O and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide is 422.1873392 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction with CB1 Cannabinoid Receptor
Research into the molecular interaction of CB1 cannabinoid receptor antagonists highlights the significance of the chemical structure similar to 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide. The analysis using the AM1 molecular orbital method and conformational studies identified distinct conformations important for receptor binding. This research contributes to understanding the antagonist activity of similar compounds at the CB1 receptor, suggesting a steric binding interaction dominated by specific moieties of the molecule (Shim et al., 2002).
Structure-Activity Relationships
Further studies on pyrazole derivatives, including structures akin to 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide, have explored structure-activity relationships (SAR) to identify features critical for CB1 cannabinoid receptor antagonistic activity. This research emphasizes the importance of specific substituents on the pyrazole ring for potent and selective activity, aiding in the search for more effective cannabinoid receptor antagonists (Lan et al., 1999).
Anticancer Potential
A distinct study focused on Aurora kinase inhibitors, including compounds with structural similarities to 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide, revealing potential applications in cancer treatment. These compounds inhibit Aurora A kinase, suggesting their utility in developing novel anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Glycine Transporter 1 Inhibition
Research into glycine transporter 1 (GlyT1) inhibitors identified compounds structurally related to 1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide as potent and orally available inhibitors. These findings highlight the therapeutic potential of such compounds in modulating glycine levels in the central nervous system, with implications for treating disorders related to glycine dysregulation (Yamamoto et al., 2016).
Synthesis and Biological Activity
The synthesis and biological activity of compounds incorporating the pyrazole and piperidine moieties, similar to the structure of interest, have been explored. These studies provide insights into the anti-inflammatory and antimicrobial potential of such compounds, contributing to the development of new therapeutic agents with diverse pharmacological activities (Ahmed, 2017).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O/c1-17-15-18(2)29(27-17)22-9-7-21(8-10-22)26-24(30)19-11-13-28(14-12-19)16-20-5-3-4-6-23(20)25/h3-10,15,19H,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDMMMVHURZBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



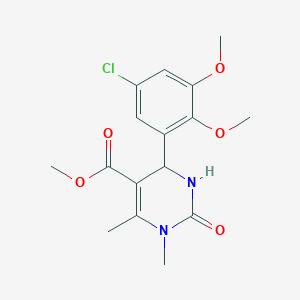
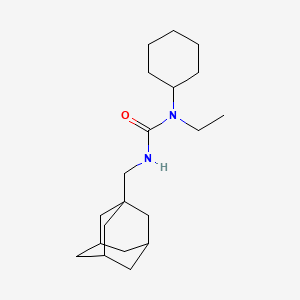
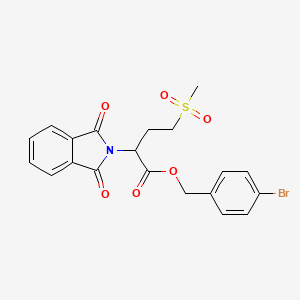
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
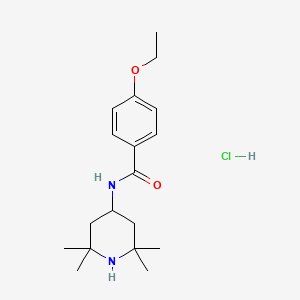
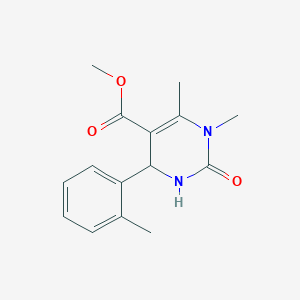
![3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4059584.png)
![4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4059588.png)
![[4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B4059593.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059595.png)
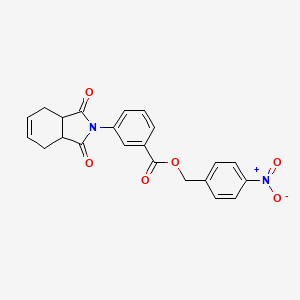
![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide](/img/structure/B4059605.png)
![2-(benzylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4059635.png)
![2-(diethylamino)ethyl 4-[(1-adamantylcarbonyl)amino]benzoate](/img/structure/B4059642.png)